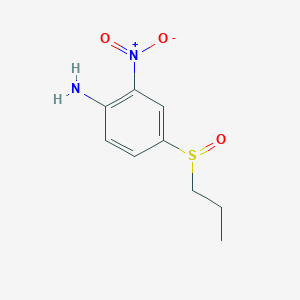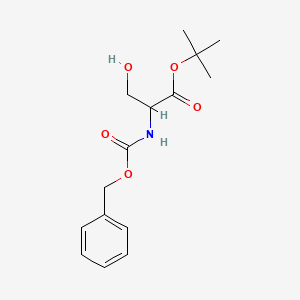
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Overview
Description
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a chemical compound with the molecular formula C15H22N2O4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is often used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate typically involves the esterification of 2-Benzyloxycarbonylamino-3-hydroxy-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the alcohol to form the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the benzyloxycarbonyl group.
Substitution: Reagents such as tosyl chloride (TsCl) and pyridine can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Hydrolysis: 2-Benzyloxycarbonylamino-3-hydroxy-propionic acid.
Reduction: 2-Amino-3-hydroxy-propionic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The tert-butyl ester group can be easily removed under mild conditions, making it a versatile intermediate in multi-step synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxycarbonylamino-3-hydroxy-propionic acid: Lacks the tert-butyl ester group.
2-Benzyloxycarbonylamino-3-phenyl-propionic acid: Contains a phenyl group instead of a hydroxyl group.
2-Benzyloxycarbonylamino-3-hydroxy-propionic acid methyl ester: Contains a methyl ester group instead of a tert-butyl ester group.
Uniqueness
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is unique due to its combination of the benzyloxycarbonyl protecting group and the tert-butyl ester group. This combination allows for selective protection and deprotection steps in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(9-17)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19) |
InChI Key |
KEGGPKIRWQIHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
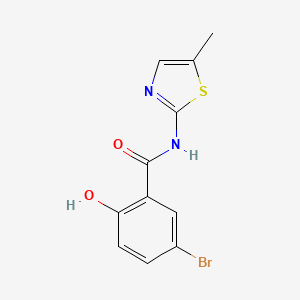
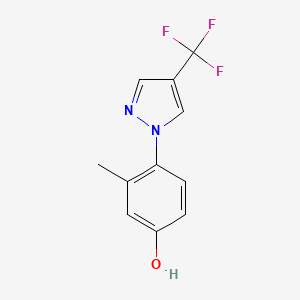
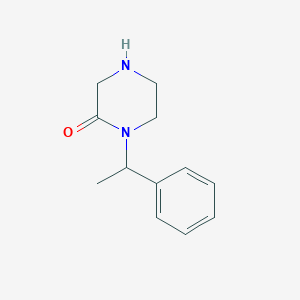
![Cis-4-[(1-amino-5-isoquinolyl)oxy]cyclohexylamine hydrochloride](/img/structure/B8606822.png)
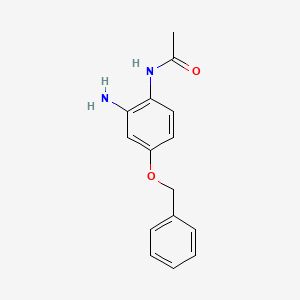
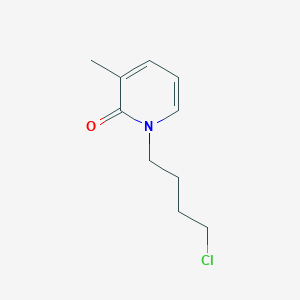
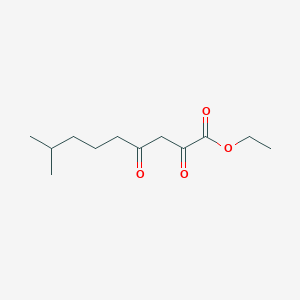
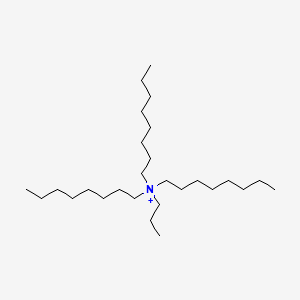
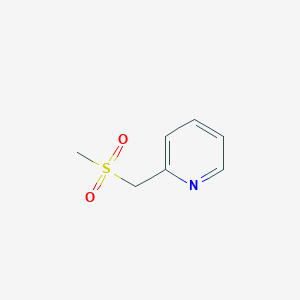
![N-(6-bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B8606855.png)
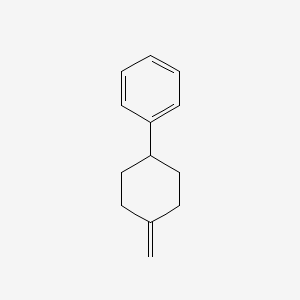
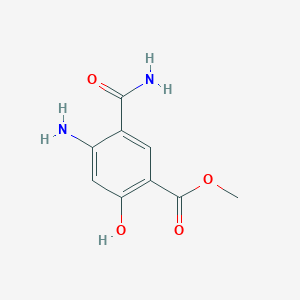
![2-[(4-nitrophenyl)methylamino]acetic Acid](/img/structure/B8606897.png)
